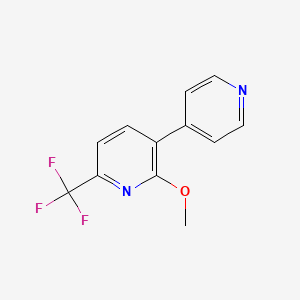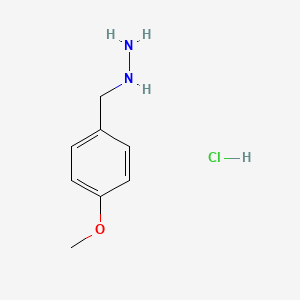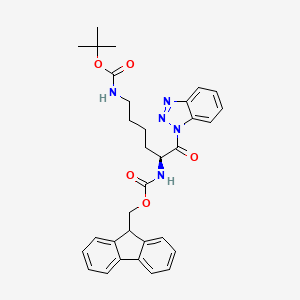
2-Methoxy-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Descripción general
Descripción
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-Methoxy”, “3-(pyridin-4-yl)”, and “6-(trifluoromethyl)” parts refer to the substituents attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various substituents attached at the 2nd, 3rd, and 6th positions. The trifluoromethyl group is an electron-withdrawing group, which would affect the electron density and reactivity of the pyridine ring .Chemical Reactions Analysis
Pyridine derivatives are involved in a wide range of chemical reactions. They can act as bases, nucleophiles, or ligands in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A trifluoromethyl-containing building block, related to the chemical , has been used for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing its utility in the synthesis of complex organic compounds (Khlebnikov et al., 2018).
- A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl) pyridines, with relevance to the chemical , has been synthesized, showing significant antioxidant and antimicrobial activity, highlighting the compound's potential in pharmaceutical applications (Bonacorso et al., 2015).
Catalysis and Material Science
- Complexes involving pyridine and imine ligands, similar to the structure of the chemical , have been synthesized and shown to be effective catalysts for methoxycarbonylation of olefins, indicating its potential use in industrial chemical processes (Zulu et al., 2020).
- Iminopyridine palladium(II) complexes, related to the structure of the chemical , have been demonstrated as selective ethylene dimerization catalysts, suggesting its application in polymer and petrochemical industries (Nyamato et al., 2015).
Pharmaceutical and Biological Applications
- The chemical's structure-related compounds have been modified and studied for their antiproliferative activities against various cancer cell lines and for their inhibitory activity against PI3Ks and mTOR, indicating its potential in cancer therapy (Wang et al., 2015).
- Novel cyanopyridine derivatives, structurally related to the chemical , have been synthesized and evaluated for antimicrobial activity against various bacteria, showcasing its potential use in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-9(8-4-6-16-7-5-8)2-3-10(17-11)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNHQLNSVPWJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252698 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214336-08-9 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214336-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-3,4′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















